酪氨酸,3-乙酰基-

描述

Tyrosine, 3-acetyl-, also known as 3-Acetyl-L-tyrosine, is a derivative of Tyrosine . Tyrosine is an amino acid that is used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . It is functionally related to tyrosine .

Synthesis Analysis

Tyrosine is involved in several synthesis processes. For instance, it is a precursor for the synthesis of catecholamines, including L-DOPA, tyramine, and dopamine . Tyrosinase, a type-3 binuclear copper-containing oxidoreductase, efficiently catalyzes o-hydroxylation of monophenols to diphenols (monophenolase activity) and the oxidation of diphenols to quinones (diphenolase activity) .Molecular Structure Analysis

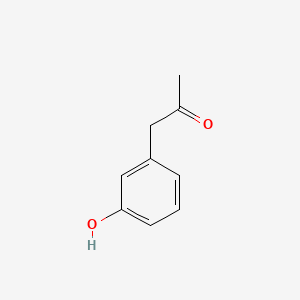

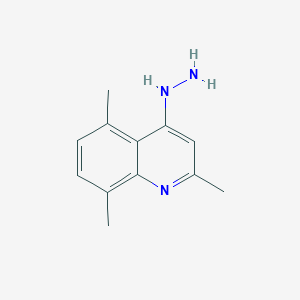

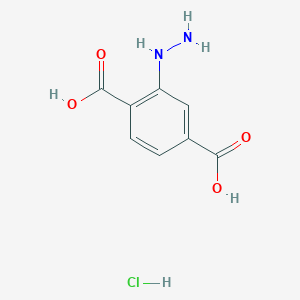

The molecular formula of Tyrosine, 3-acetyl- is C11H13NO4 . The IUPAC name is (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid . The molecular weight is 223.22 g/mol .Chemical Reactions Analysis

Tyrosine is involved in several chemical reactions. For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .Physical And Chemical Properties Analysis

Tyrosine, 3-acetyl- has a molecular weight of 223.22 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its rotatable bond count is 4 .科学研究应用

酪氨酸磷酸化特异性

酪氨酸磷酸化在生物过程中至关重要,酪氨酸的乙酰化(如 3-乙酰酪氨酸)会影响其反应性。Martin 等人(1990 年)的研究探索了酪氨酸酚羟基的乙酰化,发现酪氨酸的反应性受其电离状态的影响,从而影响酰化反应中的化学和酶促反应性 (Martin、Wu、Jakes 和 Graves,1990)。

蛋白质修饰和 RNA-蛋白质相互作用

Tamilarasu 等人(2001 年)利用 N-α-Fmoc-3-乙酰-L-酪氨酸对蛋白质进行位点特异性修饰。这种方法能够用报告分子标记蛋白质并研究 RNA-蛋白质相互作用。他们合成了一个带有 3-乙酰酪氨酸的修饰 HIV-1 Tat 肽,以研究其与 RNA 的结合,展示了 3-乙酰酪氨酸在蛋白质修饰中用于生物物理研究的效用 (Tamilarasu、Zhang、Hwang 和 Rana,2001)。

硝化和氯化物种反应

Eiserich 等人(1996 年)研究了亚硝酸盐和次氯酸之间的反应,导致形成硝化物种,从而修饰酪氨酸残基。这项研究强调了诸如 3-硝基酪氨酸上的修饰可以通过与其他反应物种相互作用而发生,表明这些反应在炎症和组织损伤中具有作用 (Eiserich、Cross、Jones、Halliwell 和 van der Vliet,1996)。

酪氨酸在酶活性中的作用

Hugli 和 Stein(1971 年)探讨了酪氨酸在牛胰腺脱氧核糖核酸酶 A 的催化功能中的作用。他们的研究表明,酪氨酸残基的修饰(如乙酰化)会显著影响酶活性,强调了酪氨酸修饰在酶功能中的重要性 (Hugli 和 Stein,1971)。

昆虫中的酪氨酸代谢

Sekeris 和 Karlson(1962 年)的研究提供了对昆虫中酪氨酸代谢的见解,揭示了酪氨酸如何代谢形成 N-乙酰多巴胺,这是昆虫发育中的一个关键成分。这项研究有助于理解生物系统中酪氨酸的生化途径 (Sekeris 和 Karlson,1962)。

酪氨酸的翻译后修饰

Yu 等人(2007 年)描述了确定蛋白质中酪氨酸 O-硫酸化位点的方法,这是一种关键的翻译后修饰。通过阻断未硫酸化的酪氨酸上的羟基,他们的研究提供了一种识别和理解蛋白质中酪氨酸修饰的功能含义的方法 (Yu、Hoffhines、Moore 和 Leary,2007)。

作用机制

Target of Action

Tyrosine, 3-acetyl-, also known as L-Tyrosine, is a non-essential amino acid that plays a crucial role in the synthesis of proteins in the body . It primarily targets the brain and endocrine glands, specifically the thyroid and adrenal glands . It serves as a precursor for crucial hormones and neurotransmitters involved in physiological processes, including dopamine, norepinephrine, and epinephrine, which are involved in mood regulation, stress response, and cognitive function .

Mode of Action

Tyrosine interacts with its targets by serving as a building block in the synthesis of key neurotransmitters and hormones. It is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant itself . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

The pharmacokinetics of Tyrosine, 3-acetyl-, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of the drug effect . The absorption process involves the entry of the drug into the body from its site of administration into the systemic circulation . Distribution is the process by which the drug is transferred by the bloodstream throughout the body . Metabolism involves the biotransformation process by which the drug is enzymatically transformed into new chemical compounds . Excretion is the irreversible process where the drug or its metabolites leave the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tyrosine, 3-acetyl-. The gut microbiota significantly metabolizes amino acids from dietary proteins, producing various metabolites with beneficial and harmful effects . Amino acids such as tyrosine can increase the production of uremic toxins when metabolized by intestinal bacteria . The type of food source that provides these amino acids affects the production of toxins. Plant-based diets and dietary fiber are associated with lower toxin formation than animal-based diets due to the high amino acid precursors in animal proteins .

未来方向

Research into therapeutic peptides, including tyrosine derivatives, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Tyrosine administration might also affect catecholamine transmission in the aging brain, thereby improving cognitive functioning .

生化分析

Biochemical Properties

Tyrosine, 3-acetyl- participates in several biochemical reactions. It interacts with enzymes such as tyrosinase, which catalyzes the hydroxylation of tyrosine to form L-DOPA. This reaction is essential for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . Additionally, tyrosine, 3-acetyl- can interact with proteins and other biomolecules, influencing their function and activity.

Cellular Effects

Tyrosine, 3-acetyl- affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, tyrosine, 3-acetyl- can impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by participating in the synthesis of important metabolites .

Molecular Mechanism

The molecular mechanism of tyrosine, 3-acetyl- involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, tyrosine, 3-acetyl- can inhibit the activity of tyrosinase, thereby affecting the synthesis of melanin and other related compounds. Additionally, it can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tyrosine, 3-acetyl- can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that tyrosine, 3-acetyl- can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells .

Dosage Effects in Animal Models

The effects of tyrosine, 3-acetyl- vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing oxidative stress. These threshold effects are important considerations for its use in research and potential therapeutic applications .

Metabolic Pathways

Tyrosine, 3-acetyl- is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and DOPA-dioxygenase, which play key roles in the synthesis of catecholamines and other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Subcellular Localization

The subcellular localization of tyrosine, 3-acetyl- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, tyrosine, 3-acetyl- may be localized to the mitochondria, influencing mitochondrial function and energy metabolism .

属性

IUPAC Name |

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSWSUKHPLZDP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223476 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73245-90-6, 32483-30-0 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073245906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT9AOK85ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。